

Application Notes and Protocols: In Vitro Reconstitution of the Strictosidine Pathway

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Compound of Interest

Compound Name: *Strictosidine*

Cat. No.: *B192452*

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Introduction

The formation of **strictosidine** is a pivotal step in the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with immense pharmaceutical value, including anticancer agents like vinblastine and antimalarial compounds like quinine.[1][2][3] **Strictosidine** serves as the last common precursor for all MIAs, making its synthesis a critical control point in these complex pathways.[1] The reaction is a stereoselective Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme **Strictosidine Synthase (STR)**. [2][4][5] Following its formation, **strictosidine** is typically deglycosylated by **Strictosidine β -D-Glucosidase (SGD)** to produce a highly reactive aglycone, which then enters various downstream pathways.[6][7][8]

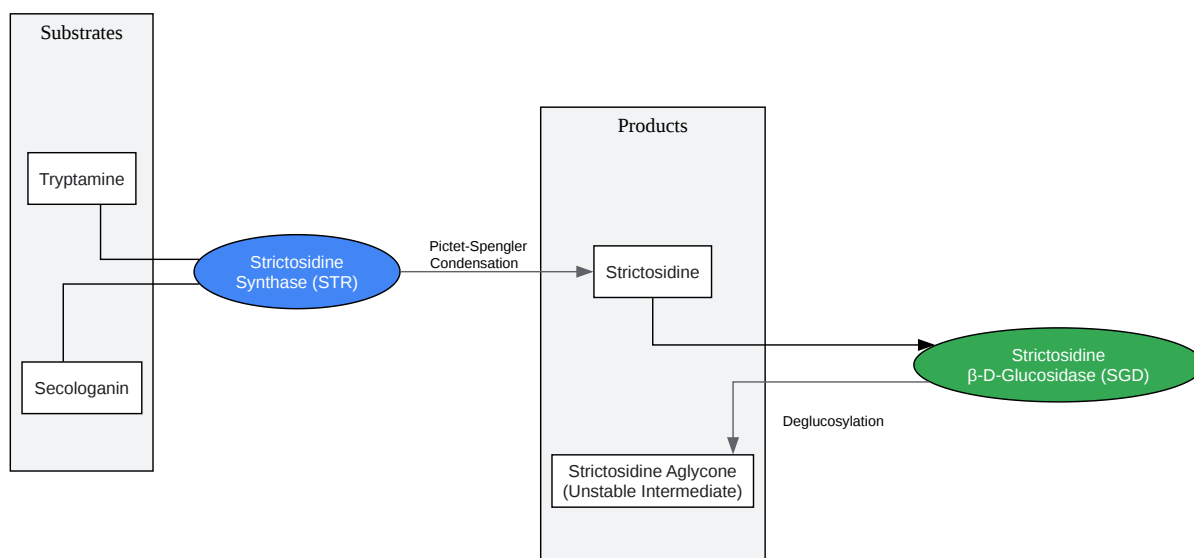
The in vitro reconstitution of the **strictosidine** pathway provides a powerful, controlled system for a variety of applications. It allows for the detailed kinetic characterization of STR, the production of analytical standards, the screening of enzyme inhibitors, and the chemoenzymatic synthesis of novel "new-to-nature" alkaloid analogs by utilizing substrate derivatives.[2][9] These application notes provide detailed protocols for the enzymatic synthesis of **strictosidine** using crude cell lysates containing recombinant STR and for its subsequent analysis.

Core Components of the Strictosidine Pathway

The enzymatic cascade for the initial steps of MIA biosynthesis can be simplified to two key enzymes.

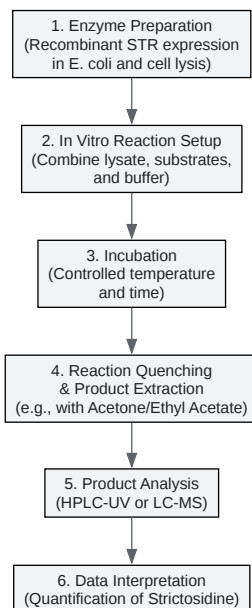
Component	Class/Type	Role in Pathway
Tryptamine	Substrate (Indole)	Derived from tryptophan, provides the indole ring structure. [10]
Secologanin	Substrate (Terpene)	An iridoid monoterpenoid that condenses with tryptamine. [10]
Strictosidine Synthase (STR)	Enzyme (Lyase)	Catalyzes the stereoselective Pictet-Spengler reaction between tryptamine and secologanin to form 3- α (S)-strictosidine. [4] [5]
Strictosidine β -D-Glucosidase (SGD)	Enzyme (Hydrolase)	"Activates" strictosidine by removing the glucose moiety, yielding a highly reactive aglycone intermediate for downstream synthesis. [6] [7] [11]

Signaling Pathway and Experimental Workflow



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Diagram 1: The initial steps of the Monoterpenoid Indole Alkaloid (MIA) pathway.



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Diagram 2: General workflow for the in vitro reconstitution of **strictosidine** synthesis.

Experimental Protocols

Protocol 1: Preparation of Strictosidine Synthase (STR) Crude Lysate

This protocol describes the expression of a recombinant STR enzyme in *Escherichia coli* and the preparation of a crude cell lysate, which is a cost-effective and practical source of the enzyme for in vitro reactions.[12]

Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with an STR expression vector.

- LB Broth and appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 1 mM DTT.
- Lysozyme.
- Sonicator.
- Centrifuge.

Method:

- Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the STR-expressing E. coli strain. Grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 28-30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant (crude lysate). This lysate can be used immediately, aliquoted and stored at -80°C, or lyophilized for long-term storage.[\[12\]](#)

Protocol 2: In Vitro Enzymatic Synthesis of Strictosidine

This protocol outlines the setup of the enzymatic reaction to produce **strictosidine** from its precursors.

Materials:

- STR crude lysate (from Protocol 1).
- Tryptamine hydrochloride.
- Secologanin.
- Reaction Buffer: 100 mM Potassium Phosphate, pH 6.5.
- Dimethyl sulfoxide (DMSO) for dissolving substrates.
- Incubator or water bath.

Typical Reaction Conditions

Parameter	Value / Range	Notes
pH	6.0 - 7.0	STR enzymes from different plant sources exhibit similar pH optima.[6]
Temperature	28 - 37 °C	Optimal temperature can vary based on the source of the STR enzyme.
Tryptamine Concentration	1 - 10 mM	Substrate can be dissolved in a small amount of DMSO before adding to the aqueous buffer.
Secologanin Concentration	1 - 10 mM	Secologanin is often the limiting substrate.
Enzyme Amount	5 - 10% (v/v) of crude lysate	The optimal amount should be determined empirically.
Incubation Time	1 - 4 hours	Reaction progress can be monitored over time by taking aliquots for analysis.
Typical Yield	4.29 ± 2.00 µM (in planta reconstitution)[1]	Yields in vitro can be significantly higher depending on substrate concentrations and enzyme activity. An 82% yield has been reported in an optimized system.[12]

Method:

- Prepare stock solutions of tryptamine (e.g., 100 mM) and secologanin (e.g., 100 mM) in DMSO or water.
- In a microcentrifuge tube, set up the reaction mixture. For a 1 mL final volume:
 - 800 µL Reaction Buffer.

- 20 µL Tryptamine stock (final concentration 2 mM).
- 20 µL Secologanin stock (final concentration 2 mM).
- 100 µL STR crude lysate.
- Adjust with Reaction Buffer to 1 mL if necessary.
- Set up a negative control reaction without the enzyme lysate to check for non-enzymatic product formation.
- Incubate the reaction at 30°C for 2 hours with gentle agitation.
- Stop the reaction by adding an equal volume (1 mL) of acetone or by flash freezing in liquid nitrogen.^[13]

Protocol 3: Analysis of Strictosidine by HPLC

This protocol provides a general method for the detection and quantification of the synthesized **strictosidine**. An HPLC assay can simultaneously follow the formation of **strictosidine** and the consumption of tryptamine.^[14]

Materials:

- Quenched reaction mixture.
- Syringe filters (0.22 µm).
- HPLC system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- **Strictosidine** analytical standard.

Method:

- Centrifuge the quenched reaction mixture at maximum speed for 10 minutes to pellet precipitated proteins and debris.[13]
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- Inject 10-20 μL of the sample onto the C18 column.
- Elute the compounds using a linear gradient, for example:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 60% B
 - 25-30 min: 60% to 95% B
 - 30-35 min: Hold at 95% B
 - 35-40 min: Re-equilibrate at 5% B
- Monitor the elution profile at 220 nm (for the indole chromophore of tryptamine and **strictosidine**) and 280 nm.
- Identify the **strictosidine** peak by comparing its retention time to that of the analytical standard.
- Quantify the product by creating a standard curve with known concentrations of the **strictosidine** standard. For more sensitive and specific detection, especially in complex mixtures, LC-MS is recommended, monitoring for the specific mass-to-charge ratio (m/z) of **strictosidine**. [1][13]

Further Applications

- Downstream Product Synthesis: The **strictosidine** produced can be used as a substrate for subsequent enzymes in the MIA pathway, such as **Strictosidine** β -D-Glucosidase (SGD), to generate the **strictosidine** aglycone in situ. However, care must be taken as crude lysates may contain endogenous glucosidases.[14]

- Generation of Novel Analogs: The substrate promiscuity of STR can be exploited to generate novel **strictosidine** analogs. By replacing tryptamine with various substituted tryptamine derivatives (e.g., fluoro-, chloro-, or methyl-tryptamines), new-to-nature compounds can be synthesized for drug discovery screening.[2][9][13]

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